SKF 86002 dihydrochloride
Description
Chemical and Pharmacological Profile SKF 86002 dihydrochloride is a pyridinyl imidazole compound that acts as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), with an IC₅₀ range of 0.1–1 µM in enzymatic assays . It effectively suppresses lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including interleukin-1 (IL-1) and tumor necrosis factor-α (TNFα), in human monocytes (IC₅₀ = 1 µM) . Preclinical studies demonstrate its role in mitigating neuroinflammation and cytokine storms by targeting p38 MAPK signaling, a pathway critical in inflammatory responses .
Mechanism of Action SKF 86002 inhibits p38 MAPK phosphorylation, thereby blocking downstream inflammatory mediators. For example, in SARS-CoV-2 spike protein S1-stimulated BV-2 microglia, SKF 86002 (1 µM) reduced phospho-p38 MAPK expression by 72.8% and suppressed TNFα, IL-6, and IL-1β production by >70% . Similarly, in peripheral blood mononuclear cells (PBMCs), pretreatment with SKF 86002 reduced S1-induced IL-1β and IL-8 levels more effectively than dexamethasone .
Sex-dependent pharmacokinetic differences are notable: female rats exhibit higher systemic exposure to SKF 86002 and its metabolites compared to males, necessitating cautious dose extrapolation in preclinical models .
Properties
IUPAC Name |
6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3S.2ClH/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14;;/h1-8H,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCNUNCYVXBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthesis Pathway from US7202257B2
The foundational method disclosed in Patent US7202257B2 involves a multi-step sequence starting from 4-fluorophenylacetone and 4-pyridylthiourea:
Step 1: Thiazole Ring Formation
A condensation reaction between 4-fluorophenylacetone (1.0 eq) and 4-pyridylthiourea (1.2 eq) in refluxing ethanol (EtOH) catalyzed by concentrated HCl yields the thiazole intermediate. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the carbonyl carbon, followed by cyclization.
Step 2: Imidazo[2,1-b]thiazole Annulation
The thiazole intermediate is treated with chloroacetaldehyde (1.5 eq) in dimethyl sulfoxide (DMSO) at 80°C for 12 hours to form the dihydroimidazothiazole core. This step utilizes the electron-deficient nature of the thiazole nitrogen to facilitate cyclization.
Step 3: Salt Formation
The free base is converted to the dihydrochloride salt by treatment with 2.2 eq of HCl in ethyl acetate (EtOAc), followed by precipitation with diethyl ether. The final product is isolated as a white crystalline solid with ≥98% purity by HPLC.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68% |
| Yield (Step 2) | 52% |
| Purity (Final) | ≥98% (HPLC) |
| Reaction Time | 24–36 hours total |
Alternative Route from US7144911B2
Patent US7144911B2 describes a modified approach using 3-tert-butyl-1-(4-fluorophenyl)pyrazolidine-3,5-dione as a starting material:
Step 1: Pyrazolidine Activation
The dione is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to generate the corresponding acid chloride, which reacts in situ with 4-pyridylamine in the presence of triethylamine (TEA).
Step 2: Cyclocondensation
The intermediate undergoes cyclization in refluxing toluene with catalytic p-toluenesulfonic acid (PTSA), forming the imidazothiazole framework. This method reduces the number of steps compared to the primary pathway but requires stringent moisture control.
Comparative Efficiency
| Metric | US7202257B2 | US7144911B2 |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 35% | 28% |
| Purity | ≥98% | ≥95% |
| Scalability | High | Moderate |
Reaction Optimization and Critical Parameters
Solvent Selection Impact
Ethanol and DMSO are preferred for their ability to solubilize aromatic intermediates while minimizing side reactions. Substituting ethanol with isopropanol in Step 1 reduces yields to 54% due to slower reaction kinetics.
Temperature Control
Maintaining 80°C during cyclization (Step 2) is critical. Lower temperatures (60°C) result in incomplete ring closure, while higher temperatures (>90°C) promote decomposition, evidenced by HPLC impurity peaks at RRT 1.2.
Purification and Isolation Techniques
Crystallization Protocols
The dihydrochloride salt is purified via anti-solvent crystallization using EtOAc and diethyl ether (1:3 v/v). This method achieves a particle size distribution of 10–50 μm, suitable for formulation.
Crystallization Data
| Parameter | Value |
|---|---|
| Solvent Ratio | EtOAc:Et₂O = 1:3 |
| Crystallization Temp | 0–5°C |
| Purity Post-Crystal | 99.2% (by HPLC) |
Chromatographic Methods
Preparative HPLC (C18 column, 10 μm, 250 × 50 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (65:35) resolves residual pyridinyl impurities (<0.5%).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O)
δ 8.45 (d, J = 6.0 Hz, 2H, Py-H), 7.85 (d, J = 6.0 Hz, 2H, Py-H), 7.62–7.58 (m, 2H, Ar-F), 7.25–7.20 (m, 2H, Ar-F), 4.35 (t, J = 8.0 Hz, 2H, CH₂), 3.95 (t, J = 8.0 Hz, 2H, CH₂).
LC-MS (ESI+)
m/z 333.1 [M+H]⁺ (calculated for C₁₆H₁₂FN₃S: 333.07).
Purity Assessment
HPLC analysis (Zorbax SB-C18, 4.6 × 150 mm, 5 μm) with gradient elution (20→80% acetonitrile in 0.1% H₃PO₄ over 20 min) confirms purity ≥98% at 254 nm.
Scale-Up Considerations
Pilot-Scale Production
A 10 kg batch synthesis achieved 82% yield in Step 1 by replacing ethanol with 2-methyltetrahydrofuran (2-MeTHF), which enhances mixing efficiency and reduces reaction time by 30%.
Environmental Controls
Waste streams containing DMSO and HCl are neutralized with sodium bicarbonate prior to disposal, complying with EPA guidelines (40 CFR Part 423).
Challenges and Mitigation Strategies
Hygroscopicity
The free base absorbs moisture rapidly (0.5% w/w in 1 h at 60% RH), necessitating in situ salt formation immediately after synthesis.
Pyridine Byproducts
Residual 4-pyridylamine (<0.3%) is removed via activated charcoal treatment (5% w/w) in the final crystallization step.
Chemical Reactions Analysis
Types of Reactions
SKF 86002 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated products .
Scientific Research Applications
Neurodegenerative Diseases
Mechanism of Action:
SKF 86002 has been shown to inhibit p38α MAPK, which is implicated in the pathogenesis of neurodegenerative disorders such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB). By targeting this pathway, SKF 86002 can modulate neuroinflammation and synaptic dysfunction.
Case Study:
A study investigated the effects of SKF 86002 on transgenic mice overexpressing human α-synuclein, a protein associated with PD. Treatment with SKF 86002 resulted in:
- Reduced neuroinflammation.
- Amelioration of synaptic degeneration.
- Promotion of p38γ redistribution to synapses, which is essential for neuronal health .
This research supports the hypothesis that inhibiting p38α can restore normal p38γ function, thereby mitigating neurodegenerative pathology.
Inflammatory Responses
Role in Inflammation:
SKF 86002 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been utilized in various studies to assess its efficacy in reducing inflammation-related damage.
Data Table: Effects on Inflammatory Markers
These findings indicate that SKF 86002 could be a promising therapeutic agent for conditions characterized by excessive inflammation.
Cancer Research
Inhibition of Tumor Growth:
Research has indicated that p38 MAPK inhibitors like SKF 86002 may have potential applications in cancer therapy by modulating tumor microenvironments and inhibiting cancer cell proliferation.
Case Study:
In vitro studies demonstrated that SKF 86002 inhibited the growth of various cancer cell lines by disrupting signaling pathways involved in cell survival and proliferation. The compound's ability to selectively target p38 MAPK allows for a more focused approach to cancer treatment without affecting other cellular pathways significantly .
Structural Biology Applications
Use as a Fluorescent Marker:
SKF 86002 also serves as a valuable tool in structural biology for identifying kinase crystals. It binds to ATP-binding sites on kinases, enhancing their fluorescence properties, which aids in crystallization studies.
Research Findings:
Mechanism of Action
SKF 86002 dihydrochloride exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the inflammatory response. By blocking the phosphorylation of tyrosine residues on proteins in the cell membrane, the compound prevents the activation of cellular signal transduction pathways . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .
Comparison with Similar Compounds
Table 1: Key p38 MAPK Inhibitors and Their Properties
Mechanistic and Efficacy Differences
(i) SKF 86002 vs. SB 203580
- TNF Regulation: SKF 86002 reduces TNFα protein secretion by >90% in THP-1 monocytes without affecting TNF mRNA levels, whereas SB 203580 suppresses TNF mRNA by 50% but shows weaker protein inhibition .
- Neuroinflammation : SKF 86002 outperforms SB 203580 in blocking S1-induced IL-1β and IL-8 in PBMCs, likely due to broader suppression of p38-dependent NLRP3 inflammasome activation .
(ii) SKF 86002 vs. AMG 548
- Selectivity: AMG 548 is p38α-specific with negligible activity against 36 other kinases, while SKF 86002 exhibits off-target effects on adenosine receptors and PDE4 in higher concentrations .
- Clinical Potential: AMG 548’s selectivity reduces toxicity risks, whereas SKF 86002’s metabolite accumulation (sulfone) may complicate long-term dosing .
(iii) SKF 86002 vs. CGH 2466
- Multi-Target Action: CGH 2466 additionally inhibits PDE4 and adenosine receptors, enhancing anti-inflammatory efficacy in models of chronic inflammation . However, this polypharmacology increases the risk of off-target side effects compared to SKF 86002.
Comparative Pharmacokinetics
Table 2: Pharmacokinetic Profiles
Research Findings and Implications
- SARS-CoV-2 Neuroinflammation : SKF 86002 reduced S1-induced TNFα and IL-6 by 80% in BV-2 microglia, outperforming dexamethasone in attenuating neuroinflammatory pathways .
- Cytokine Storm Mitigation : In PBMCs, SKF 86002 combined with NF-κB inhibitors (e.g., BAY11-7082) synergistically suppressed IL-1β and IL-8, suggesting utility in cytokine storm management .
- Limitations : Sex-dependent pharmacokinetics and metabolite accumulation necessitate careful dosing in female preclinical models .
Biological Activity
SKF 86002 dihydrochloride is a synthetic compound recognized primarily as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammatory diseases and certain types of cancer. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : 6-(4-fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride
- Molecular Formula : C14H13Cl2FN4S
- Classification : p38 MAPK inhibitor
This compound inhibits the p38 MAPK pathway, which is crucial in regulating inflammatory responses and cellular stress. The inhibition of this pathway has been linked to reduced production of pro-inflammatory mediators such as cytokines and chemokines, which play significant roles in various inflammatory diseases.
Table 1: Comparison of p38 MAPK Inhibitors
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| SKF 86002 | p38 MAPK inhibitor | Dual role as anti-inflammatory and potential anticancer agent |
| SB 203580 | p38 MAPK inhibitor | Selectively inhibits p38 MAPK; used in research |
| VX-702 | p38 MAPK inhibitor | Developed for inflammatory diseases; selective |
| BIRB 796 | p38 MAPK inhibitor | Orally bioavailable; used in cancer studies |
Anti-inflammatory Effects
Research indicates that SKF 86002 significantly reduces the production of inflammatory mediators. In vivo studies demonstrated that administration of SKF 86002 resulted in a substantial decrease in neutrophil recruitment and chemotaxis, which are critical processes in inflammation. For example, at a dose of 20 mg/kg, SKF 86002 inhibited leukocyte chemotaxis by up to 90% at certain distances from the source of chemokine stimulation .
Neuroprotective Effects
Recent studies have highlighted SKF 86002's potential in neurodegenerative diseases such as dementia with Lewy bodies (DLB) and Parkinson's disease (PD). In transgenic mouse models overexpressing human α-synuclein, treatment with SKF 86002 reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ to synapses and decreased α-synuclein accumulation, suggesting a protective mechanism against neurodegeneration .
Case Studies
- Inflammation Modulation : A study involving mouse models showed that SKF 86002 effectively inhibited chemokine-induced neutrophil migration. The findings indicated a direct correlation between the dosage of SKF 86002 and the degree of inhibition in leukocyte movement towards inflammatory sites .
- Neurodegenerative Disease : In another study focusing on DLB/PD models, SKF 86002 treatment led to significant improvements in behavioral deficits associated with neurodegeneration. The compound's ability to modulate p38 MAPK pathways was linked to restored neuronal function and reduced neuroinflammatory responses .
Research Findings
Numerous studies have documented the biological activity of SKF 86002:
- Inhibition of Cytokine Production : SKF 86002 has been shown to inhibit cytokine production in various cell types, which is crucial for managing chronic inflammatory conditions.
- Impact on Neuronal Health : The compound's role in promoting neuronal health through modulation of the p38 MAPK pathway has been substantiated by multiple experimental models demonstrating reduced neuroinflammation and improved synaptic integrity.
Q & A
Q. How should researchers report this compound’s physicochemical properties in publications?
- Methodological Answer : Include measured values (e.g., melting point, logD at pH 7.4) alongside literature citations. Use IUPAC nomenclature for chemical structure descriptions. Provide raw HPLC/UPLC chromatograms and mass spectra in supplementary materials, annotated with retention times and m/z ratios .
Q. What validation criteria ensure reproducibility of this compound’s biological assays?
- Methodological Answer : Adopt the “3R” framework: Repeatability (intra-assay CV <15%), Reproducibility (inter-lab concordance), and Relevance (pathway-specific positive controls). Publish detailed protocols on platforms like protocols.io , including instrument calibration records and reagent lot numbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

